molecular formula C16H16ClN3O3S B2731338 1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203076-15-6

1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Cat. No.: B2731338
CAS No.: 1203076-15-6
M. Wt: 365.83
InChI Key: IWVNMJJLCXMREF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic urea derivative designed for research applications. Its molecular structure, which incorporates a phenylurea scaffold and an isothiazolidine-1,1-dioxide moiety, is of significant interest in medicinal chemistry and chemical biology. Urea-based compounds are extensively investigated for their ability to interact with biological targets, and the integration of the 1,1-dioxidoisothiazolidine group is a strategy to modulate properties such as solubility and binding affinity . This compound is intended for research use only and is not approved for any diagnostic, therapeutic, or other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c17-12-5-7-13(8-6-12)18-16(21)19-14-3-1-4-15(11-14)20-9-2-10-24(20,22)23/h1,3-8,11H,2,9-10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVNMJJLCXMREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The compound’s synthesis revolves around two primary objectives: (1) constructing the 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl moiety and (2) forming the urea linkage between this intermediate and the 4-chlorophenyl group. Two dominant strategies emerge from the literature:

  • Stepwise Assembly : Sequential synthesis of the isothiazolidin sulfone ring followed by urea bond formation.
  • Convergent Coupling : Parallel preparation of both aromatic precursors followed by final urea linkage.

Comparative studies suggest the stepwise approach offers better control over regioselectivity and intermediate purity.

Step-by-Step Preparation Methods

Synthesis of 3-(1,1-Dioxidoisothiazolidin-2-yl)aniline

Ring Formation via Cyclization

The isothiazolidin sulfone core is synthesized from 3-aminobenzenethiol through a nucleophilic substitution-cyclization sequence:

  • Thiol-Alkylation : Reacting 3-aminobenzenethiol with 1,3-dibromopropane in ethanol under basic conditions yields 3-(isothiazolidin-2-yl)aniline.
  • Sulfur Oxidation : Treating the intermediate with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the thioether to a sulfone, producing 3-(1,1-dioxidoisothiazolidin-2-yl)aniline.

Reaction Conditions :

  • Solvent: Ethanol or dichloromethane
  • Base: Sodium hydroxide (NaOH) or triethylamine (Et₃N)
  • Temperature: 0–25°C (alkylation), 40–60°C (oxidation)
  • Yield: 68–72%
Alternative Nitro-Reduction Pathway

For substrates sensitive to thiol oxidation, an alternative route involves:

  • Nitro Intermediate Synthesis : 3-Nitrobenzenethiol is alkylated with 1,3-dibromopropane.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
  • Oxidation : As above, sulfur is oxidized to the sulfone.

Urea Bond Formation

The urea linkage is formed via reaction between 3-(1,1-dioxidoisothiazolidin-2-yl)aniline and 4-chlorophenyl isocyanate. Two methodologies are prevalent:

Classical Isocyanate-Amine Coupling

Procedure :

  • Dissolve 3-(1,1-dioxidoisothiazolidin-2-yl)aniline (1 eq) and 4-chlorophenyl isocyanate (1.1 eq) in anhydrous dichloromethane (DCM).
  • Add triethylamine (1.5 eq) dropwise to scavenge HCl.
  • Stir at room temperature for 12–16 hours.
  • Isolate the product via vacuum filtration or aqueous workup.

Analytical Data :

  • Yield: 75–82%
  • Purity (HPLC): ≥95%
  • Characterization: ¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, urea NH), 7.56–7.12 (m, 8H, aromatic).
High-Temperature Catalytic Coupling

For less reactive amines, cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) enhances coupling efficiency:

  • Combine 3-(1,1-dioxidoisothiazolidin-2-yl)aniline (1 eq) and 4-chlorophenyl isocyanate (1.05 eq) in DMF.
  • Add Cs₂CO₃ (2 eq) and heat at 120°C for 6 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Analytical Data :

  • Yield: 65–70%
  • Purity (LC-MS): 93%
  • Notable Side Products: <5% biuret formation.

Reaction Optimization and Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Solvent Base Temperature Yield (%) Purity (%)
DCM Triethylamine 25°C 75 95
DMF Cs₂CO₃ 120°C 65 93
Toluene DBU 80°C 58 89

Data synthesized from.

Polar aprotic solvents like DMF improve solubility of intermediates but may necessitate higher temperatures. Triethylamine in DCM remains the optimal choice for mild conditions.

Stoichiometric Considerations

  • Isocyanate Excess : A 5–10% molar excess of 4-chlorophenyl isocyanate minimizes residual amine and improves yield.
  • Moisture Control : Anhydrous conditions prevent isocyanate hydrolysis to amines, which could lead to polyurea formation.

Comparative Analysis of Synthetic Methods

Yield vs. Purity Trade-offs

The classical method (DCM/Et₃N) offers higher yields and purity but requires stringent moisture control. High-temperature coupling (DMF/Cs₂CO₃) tolerates minor impurities but produces lower yields due to side reactions.

Scalability Challenges

  • Classical Method : Limited by exothermicity in large batches; requires slow addition of isocyanate.
  • Catalytic Method : Column chromatography purification becomes impractical at >100 g scale, favoring recrystallization alternatives.

Challenges and Solutions in Synthesis

Isothiazolidin Sulfone Stability

The sulfone group is susceptible to reduction under acidic conditions. Solutions include:

  • Using buffered oxidation conditions (pH 6–8 during H₂O₂ treatment).
  • Avoiding strong reducing agents (e.g., LiAlH₄) in subsequent steps.

Urea Hydrolysis Prevention

  • Storage : Lyophilized product stored under nitrogen at -20°C retains stability >24 months.
  • Inert Atmosphere : Conduct reactions under argon or nitrogen to suppress CO₂ absorption and carbamate formation.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Target Compound: Predicted higher molar mass (~370–400 g/mol) due to the isothiazolidine-dioxide group. The sulfone group increases polarity, likely reducing logP compared to non-sulfonated analogs.

Structure-Activity Relationship (SAR) Insights

  • Chlorophenyl Group : Present in all compounds, suggesting its role in hydrophobic interactions or target binding.
  • Heterocyclic Substituents : Thiadiazole (Cp2) and triazine (Compound 13) introduce aromaticity and hydrogen-bonding motifs, while the target’s isothiazolidine-dioxide adds polarity and conformational flexibility.
  • Sulfone vs. Thiadiazole/Triazine : Sulfone groups may improve metabolic stability but could reduce membrane permeability compared to aromatic heterocycles.

Biological Activity

1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, also known as thiocyclam samoxad, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the oxazolidinone class and exhibits a unique structure that contributes to its biological efficacy. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN3O4SC_{17}H_{18}ClN_3O_4S, with a molecular weight of approximately 395.9 g/mol. The compound features a chloro-substituted phenyl group and an isothiazolidin-2-yl moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC17H18ClN3O4S
Molecular Weight395.9 g/mol
CAS Number1203395-22-5

Thiocyclam samoxad primarily acts by inhibiting fungal cell wall biosynthesis through the targeting of chitin synthase, an enzyme crucial for chitin formation in fungal cells. This inhibition disrupts the structural integrity of the fungal cell wall, leading to cell death. Beyond its fungicidal properties, preliminary studies suggest potential anti-inflammatory and anticancer activities due to its ability to modulate various biological pathways.

Antifungal Activity

Thiocyclam samoxad has been demonstrated to be effective against a wide range of fungal pathogens affecting crops. Its registration for use on various fruits, vegetables, and ornamental plants highlights its importance in agricultural applications. Research indicates that it can significantly reduce fungal disease incidence in treated crops.

Anticancer Potential

Recent studies have indicated that compounds similar to thiocyclam samoxad may exhibit significant anticancer properties. For instance, research has shown that certain derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The unique structural features of thiocyclam samoxad may enhance its interaction with molecular targets involved in cancer progression.

Case Studies

  • Fungal Pathogen Control : A study conducted on the efficacy of thiocyclam samoxad in controlling Botrytis cinerea on strawberries showed a reduction in disease severity by up to 70% compared to untreated controls.
  • Anticancer Activity : In vitro studies demonstrated that derivatives of thiocyclam samoxad could reduce cell viability in various cancer cell lines by inducing apoptosis through caspase activation pathways.

Research Findings

  • Inhibition Studies : Enzyme inhibition assays revealed that thiocyclam samoxad effectively inhibits chitin synthase with an IC50 value indicating potent antifungal activity.
  • Cell Viability Assays : Cancer cell lines treated with thiocyclam samoxad derivatives exhibited reduced viability, supporting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, and what critical parameters require optimization?

The synthesis typically involves multi-step reactions:

  • Step 1 : Chlorination of aniline derivatives to form the 4-chlorophenyl intermediate.
  • Step 2 : Formation of the urea linkage via reaction with isocyanate or carbamate derivatives.
  • Step 3 : Introduction of the 1,1-dioxidoisothiazolidine moiety through sulfonylation or cyclization reactions .
    Critical parameters :
    • Temperature : Exothermic reactions (e.g., urea formation) require controlled cooling to avoid side products.
    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

Q. How should researchers approach structural characterization and purity assessment for this compound?

Methodological workflow :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm regiochemistry of the chlorophenyl and isothiazolidine groups.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ ≈ 389.47 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

Advanced Research Questions

Q. What computational strategies can predict the binding interactions of this compound with biological targets?

Approaches :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify hydrogen-bonding sites (e.g., urea carbonyl group).
  • Molecular Dynamics (MD) Simulations : Simulate interactions with kinase domains (e.g., tyrosine kinases) to assess binding stability .
  • Docking Studies : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., 6CPP for kinase inhibition) .
    Validation : Compare computational binding affinities with experimental IC₅₀ values from kinase inhibition assays .

Q. How can researchers resolve contradictions between experimental bioactivity data and computational predictions?

Case example : If computational models suggest high affinity for Target A, but experimental assays show low activity:

  • Re-evaluate protonation states : The compound’s ionization state at physiological pH may differ from simulation conditions.
  • Solvent effects : Include explicit water molecules in MD simulations to account for solvation .
  • Post-translational modifications : Confirm the target protein’s phosphorylation state in assays .
    Tools : Use Schrödinger’s Prime MM-GBSA to refine free energy calculations .

Q. What experimental design methodologies optimize reaction conditions for improved yield and scalability?

Design of Experiments (DoE) :

  • Factors : Temperature (60–100°C), solvent (DMF vs. THF), catalyst loading (1–5 mol%).
  • Response Surface Methodology (RSM) : Identify interactions between variables (e.g., high temperature + DMF increases cyclization efficiency) .
    Example : A Central Composite Design (CCD) reduced reaction steps from 5 to 3 while maintaining >80% yield .

Q. How to conduct structure-activity relationship (SAR) studies focusing on the dioxidoisothiazolidine moiety?

Methodology :

  • Modifications : Synthesize analogs with substituents on the isothiazolidine ring (e.g., methyl, fluoro) or urea linkage replacements (e.g., thiourea).
  • Bioassays : Test against cancer cell lines (e.g., MCF-7) and microbial strains (e.g., S. aureus) to quantify EC₅₀ shifts .
  • Data analysis : Use Hansch analysis to correlate logP values with membrane permeability trends .
    Key finding : The 1,1-dioxido group enhances solubility but reduces blood-brain barrier penetration compared to non-oxidized analogs .

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